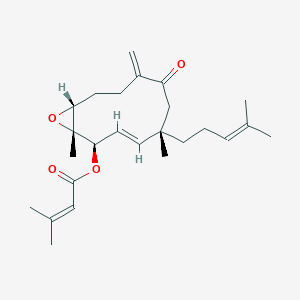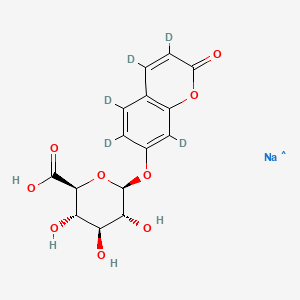
Donepezil-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donepezil-d5 is a deuterium-labeled derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and analytical method development, as it allows for the precise tracking of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d5 involves the incorporation of deuterium atoms into the Donepezil molecule. One common method is the catalytic hydrogenation of Donepezil in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the formation of this compound. The reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions: Donepezil-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium. This reaction typically results in the formation of oxidized metabolites.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using spectroscopic techniques such as UV, IR, and NMR spectroscopy.
Scientific Research Applications
Donepezil-d5 has a wide range of scientific research applications:
Chemistry: Used in the development and validation of analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Donepezil.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Donepezil in treating Alzheimer’s disease.
Industry: Applied in quality control processes during the commercial production of Donepezil.
Mechanism of Action
Donepezil-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic transmission helps alleviate the cognitive symptoms associated with Alzheimer’s disease. The molecular targets include the catalytic active site and the peripheral anionic site of acetylcholinesterase.
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness of Donepezil-d5: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and analytical method development. The presence of deuterium atoms allows for more precise tracking and quantification in biological systems, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
ADEBPBSSDYVVLD-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl dihydrogen phosphate](/img/structure/B12416408.png)
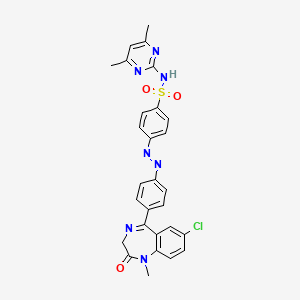
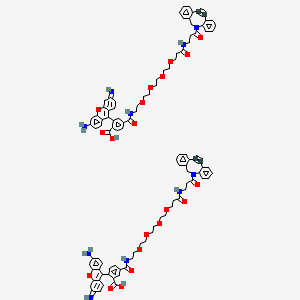
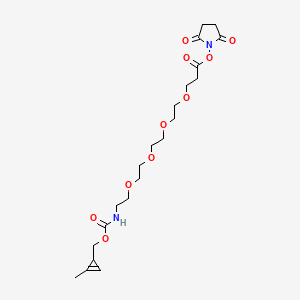
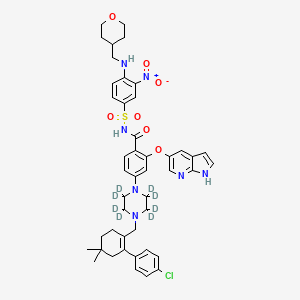


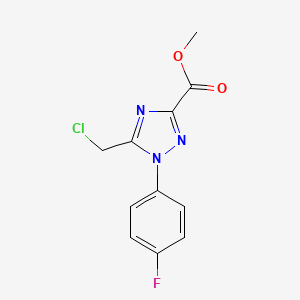

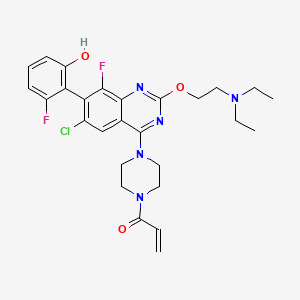
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

